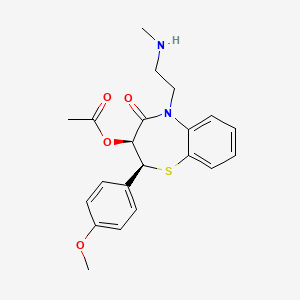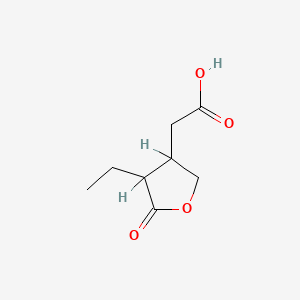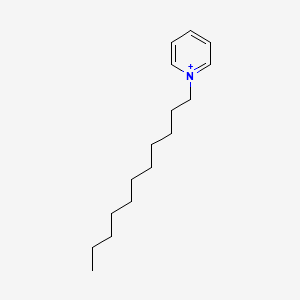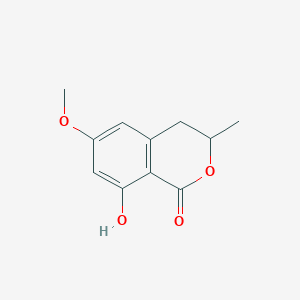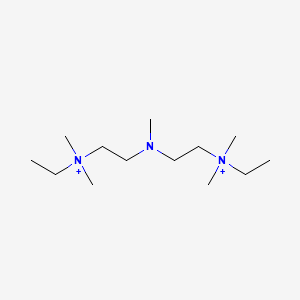![molecular formula C14H12ClN3O3 B1200874 2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1200874.png)
2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[(5-chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester is a benzoate ester.
Wissenschaftliche Forschungsanwendungen
Liquid Chromatographic Analysis
The compound has been used in liquid chromatographic analysis, particularly for the assay of related compounds in biological samples. A study by Nomeir et al. (1994) developed a method for the assay of a related benzoic acid compound in various animal and human plasmas, demonstrating its stability and protein binding characteristics (Nomeir, Mccomish, Mongan, Covey, & Ferrala, 1994).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized for various applications. Wang et al. (2018) synthesized mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes having isomeric ortho/para-aminobenzoic acids and corresponding methyl esters components, which improved the pH stability of synthesized azo dyes (Wang, Zhao, Qian, & Huang, 2018). Additionally, Reddy et al. (2004) synthesized novel phosphoramide derivatives bearing an esterified amino acid group on phosphorus, demonstrating potential bioactivity (Reddy, Kiran, & Reddy, 2004).
Biological Imaging Applications
Nolan et al. (2006) discussed the synthesis and photophysical characterization of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes, for biological imaging applications. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Synthesis in Peptidomimetic
Chaitanya et al. (2017) explored the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives using 6-chloro-2-(chloromethyl)-3-[phenyl] quinazolin-4(3H)-one, a reaction starting from 5-chloro-2-[(chloroacetyl)amino]benzoic acid, indicating potential in peptidomimetic synthesis (Chaitanya, Guguloth, Damodhar, & An, 2017).
Eigenschaften
Produktname |
2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester |
|---|---|
Molekularformel |
C14H12ClN3O3 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
methyl 2-[(5-chloropyridin-2-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-13(19)10-4-2-3-5-11(10)17-14(20)18-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,20) |
InChI-Schlüssel |
JQZQAGGMWIDIOI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Löslichkeit |
45.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




